molecular formula C17H24N2O2S B2680222 1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine CAS No. 1798417-91-0

1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine

Cat. No.: B2680222
CAS No.: 1798417-91-0
M. Wt: 320.45
InChI Key: CRYSBOBRBKKGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine is a sophisticated chemical reagent designed for pharmaceutical research and development. This compound features a unique molecular architecture combining a sulfonamide linker with a dual pyrrolidine system, a scaffold of high significance in medicinal chemistry . The pyrrolidine ring is a privileged structure in drug discovery, valued for its saturated nature and sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule . The incorporation of the (E)-2-phenylethenyl)sulfonyl group suggests potential for modulating electronic properties and biological interactions. This reagent is intended for use in the discovery and optimization of novel bioactive compounds. Its structure indicates potential application in developing therapies for central nervous system (CNS) diseases, pain, and inflammatory conditions, as pyrrolidine derivatives are extensively investigated for these purposes . Researchers can utilize this compound as a key intermediate or building block in synthetic routes, leveraging its functional groups for further chemical modifications. It is strictly for laboratory research use. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c20-22(21,14-10-16-7-2-1-3-8-16)19-13-6-9-17(19)15-18-11-4-5-12-18/h1-3,7-8,10,14,17H,4-6,9,11-13,15H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYSBOBRBKKGOT-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2CCCN2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine is a compound of growing interest in pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its interactions with Cytochrome P450 enzymes and other relevant pharmacological properties.

The molecular formula of this compound is C17H24N2O2S, with a molecular weight of 320.45 g/mol. The compound's structure includes a sulfonyl group attached to a pyrrolidine ring, which is significant for its biological interactions.

Cytochrome P450 Enzyme Inhibition

Recent studies have indicated that this compound may exhibit inhibitory effects on specific Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. These enzymes are crucial for the metabolism of many drugs, and their inhibition could lead to altered drug efficacy and safety profiles. Preliminary findings suggest that the compound may selectively inhibit these isoforms, potentially impacting the pharmacokinetics of co-administered medications.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound possesses various biological activities, including:

  • Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties : The compound has exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent.

Data Tables

Biological ActivityObservationsReference
CYP3A4 InhibitionPotential selective inhibition
Antitumor ActivityInduces apoptosis in cancer cell linesOngoing studies
Antimicrobial PropertiesEffective against specific bacterial strainsPreliminary data

Case Studies

  • CYP Enzyme Interaction Study : A recent study investigated the inhibitory effect of the compound on CYP3A4 and CYP2D6. Results indicated a significant reduction in enzyme activity at higher concentrations, suggesting dose-dependent inhibition.
  • Antitumor Efficacy Study : In vitro experiments using human cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.
  • Antimicrobial Efficacy Assessment : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Functional Group Variations

  • Sulfonyl vs. Dimethoxyphenyl : The target compound’s sulfonyl group increases polarity and acidity compared to the dimethoxyphenyl-substituted analog , which may enhance solubility in polar solvents or reactivity in nucleophilic substitutions.
  • Pyrrolidinylmethyl vs. Spirocyclic Core: The spiro-indole-pyrrolidinone in introduces a rigid bicyclic structure, likely improving binding specificity in biological targets (e.g., kinase inhibitors), whereas the target compound’s pyrrolidinylmethyl group offers conformational flexibility.

Research Findings from Comparable Systems

  • Spirocyclic Analogs : Compounds like demonstrate moderate yields (62%) and require chromatographic separation due to diastereomerism, highlighting the importance of stereochemical control in structurally complex pyrrolidine derivatives.
  • Substituent Effects : The dimethoxyphenyl group in may confer antioxidant or receptor-binding activity, whereas the sulfonyl group in the target compound could enhance metabolic stability or electrostatic interactions in drug design.

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